Diethyl 1H-indol-3-YL[(4-methoxyphenyl)amino]methylphosphonate
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Overview
Description
Diethyl 1H-indol-3-YL[(4-methoxyphenyl)amino]methylphosphonate is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of Diethyl 1H-indol-3-YL[(4-methoxyphenyl)amino]methylphosphonate typically involves a multi-step process. One common synthetic route includes the reaction of indole-3-carbaldehyde with 4-methoxyaniline in the presence of a suitable catalyst to form the intermediate product. This intermediate is then reacted with diethyl phosphite under controlled conditions to yield the final compound . The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Diethyl 1H-indol-3-YL[(4-methoxyphenyl)amino]methylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may result in the removal of oxygen atoms.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: It has shown potential as a bioactive molecule with applications in studying cellular processes and signaling pathways.
Industry: The compound’s chemical properties make it suitable for use in industrial applications, such as the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Diethyl 1H-indol-3-YL[(4-methoxyphenyl)amino]methylphosphonate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular processes such as apoptosis, cell cycle regulation, and signal transduction . The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Diethyl 1H-indol-3-YL[(4-methoxyphenyl)amino]methylphosphonate can be compared with other indole derivatives to highlight its uniqueness. Similar compounds include:
Diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: Known for its anti-corrosion and antimicrobial properties.
1H-Indole-3-carbaldehyde derivatives: Widely used as precursors for the synthesis of biologically active molecules.
Properties
Molecular Formula |
C20H25N2O4P |
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Molecular Weight |
388.4 g/mol |
IUPAC Name |
N-[diethoxyphosphoryl(1H-indol-3-yl)methyl]-4-methoxyaniline |
InChI |
InChI=1S/C20H25N2O4P/c1-4-25-27(23,26-5-2)20(22-15-10-12-16(24-3)13-11-15)18-14-21-19-9-7-6-8-17(18)19/h6-14,20-22H,4-5H2,1-3H3 |
InChI Key |
NHSKYJVZNZSOEY-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C1=CNC2=CC=CC=C21)NC3=CC=C(C=C3)OC)OCC |
Origin of Product |
United States |
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